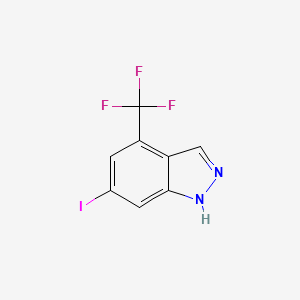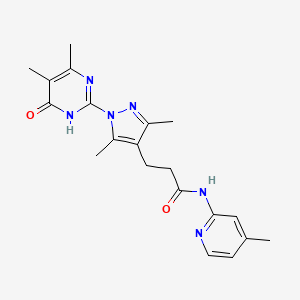![molecular formula C13H17ClN2O2S B2908446 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide CAS No. 1384534-58-0](/img/structure/B2908446.png)
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide is an organic compound with a distinct molecular structure, characterized by the presence of a pyridine ring, a cyclobutyl group, and sulfur-containing substituents
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and cyclobutyl intermediates. Key reaction steps could involve:
Halogenation: : Introduction of the chloro group to the pyridine ring.
Alkylation: : Addition of the ethylsulfanyl group to the cyclobutyl moiety.
Hydrolysis: : Formation of the hydroxy functional group.
Amidation: : Coupling of the pyridine and cyclobutyl intermediates to form the final carboxamide structure.
Industrial production methods: In an industrial setting, the production of this compound could involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial approach might also include continuous flow synthesis to improve efficiency.
Types of reactions it undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl moiety.
Reduction: : Reduction reactions can alter the sulfur-containing group or the chloro substituent.
Substitution: : Nucleophilic substitution can occur at the chloro group, leading to various derivatives.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions:
Oxidation: : Reagents like KMnO₄ or CrO₃, typically under acidic conditions.
Reduction: : Hydrogenation catalysts such as Pd/C or NaBH₄.
Substitution: : Nucleophiles such as amines or thiols.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Major products formed:
Oxidation may yield ketone or aldehyde derivatives.
Reduction may form dechlorinated or desulfurized compounds.
Substitution reactions produce a variety of new functionalized derivatives.
Hydrolysis yields carboxylic acids or amines, depending on conditions.
科学研究应用
Chemistry: : The compound can be used as a precursor for synthesizing more complex molecules and studying reaction mechanisms involving pyridine and cyclobutyl systems.
Biology: : It may serve as a molecular probe in biological systems to study enzyme interactions and cellular pathways involving sulfur-containing compounds.
Medicine: : Potential pharmaceutical applications include its use as a scaffold for drug design, particularly targeting enzymes or receptors modulated by sulfur-containing groups.
Industry: : It can be employed in the synthesis of agrochemicals, polymer additives, or specialty chemicals due to its unique functional groups.
作用机制
The mechanism by which 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its functional groups enable it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target proteins, influencing biological pathways. Specific pathways may include modulation of sulfur metabolism or interference with pyridine-related enzymatic activities.
相似化合物的比较
Similar compounds include:
2-chloro-N-[(cyclobutyl)methyl]pyridine-3-carboxamide
N-{[2-(ethylthio)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
In comparison, 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide stands out due to the presence of the ethylsulfanyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable molecule for diverse applications in research and industry.
That's a deep dive into this compound! What sparks your curiosity about this compound?
属性
IUPAC Name |
2-chloro-N-[(2-ethylsulfanyl-1-hydroxycyclobutyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c1-2-19-10-5-6-13(10,18)8-16-12(17)9-4-3-7-15-11(9)14/h3-4,7,10,18H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHJAPBFQRVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC1(CNC(=O)C2=C(N=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908367.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2908369.png)


![N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2908376.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)



![1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2908385.png)
![4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2908386.png)
